molecular formula C20H22N2O2S B11550096 O-{4-[(2-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate

O-{4-[(2-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate

Cat. No.: B11550096
M. Wt: 354.5 g/mol
InChI Key: CQFHQWRKSBGHQP-UHFFFAOYSA-N
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Description

O-{4-[(2-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(2-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the carbamoyl intermediate: This step involves the reaction of 2-methylphenylamine with a suitable carbamoylating agent under controlled conditions.

    Coupling with piperidine: The carbamoyl intermediate is then reacted with piperidine in the presence of a catalyst to form the desired piperidine-1-carbothioate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

O-{4-[(2-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

O-{4-[(2-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-{4-[(2-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

O-[4-[(2-methylphenyl)carbamoyl]phenyl] piperidine-1-carbothioate

InChI

InChI=1S/C20H22N2O2S/c1-15-7-3-4-8-18(15)21-19(23)16-9-11-17(12-10-16)24-20(25)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,21,23)

InChI Key

CQFHQWRKSBGHQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(=S)N3CCCCC3

Origin of Product

United States

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